molecular formula C15H30OSn B2735694 Tributyl(2-methoxyethynyl)stannane CAS No. 203205-37-2

Tributyl(2-methoxyethynyl)stannane

Cat. No. B2735694
CAS RN: 203205-37-2
M. Wt: 345.114
InChI Key: YSJYWUMTKCDPSN-UHFFFAOYSA-N
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Description

Tributyl(2-methoxyethynyl)stannane, with the chemical formula C15H30OSn , is a stannane compound. It is characterized by a butyl group (composed of four carbon atoms) attached to a tin atom , along with a 2-methoxyethynyl functional group. The compound is commonly used in research applications .


Synthesis Analysis

The synthesis of Tributyl(2-methoxyethynyl)stannane involves the reaction of tributyltin chloride with 2-methoxyethynyl magnesium bromide . This reaction results in the formation of the desired compound. The synthetic route ensures the introduction of the 2-methoxyethynyl group onto the tin center .


Molecular Structure Analysis

The molecular structure of Tributyl(2-methoxyethynyl)stannane consists of a central tin atom (Sn ) bonded to three butyl groups (C4H9 ) and one 2-methoxyethynyl group (C3H3O ). The compound adopts a tetrahedral geometry around the tin atom. The 2-methoxyethynyl moiety provides reactivity and specificity in various reactions .


Chemical Reactions Analysis

  • Functional group transformations : The compound can undergo substitution reactions, such as halogenation or alkylation, at the tin center .

Physical And Chemical Properties Analysis

  • Purity : Typically 50-60% .

Scientific Research Applications

Reagent for Heterocyclic Compound Synthesis

Tributyl(2-methoxyethynyl)stannane and similar organotin compounds have been utilized as efficient reagents in the synthesis of various heterocyclic compounds. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane, a related compound, was synthesized and used in 1,3-dipolar cycloaddition reactions with diazomethane, phenylazide, and acetonitrile oxide to produce heterocyclic compounds like pyrazole, triazole, and isoxazole. These heterocyclic compounds have been acknowledged as valuable building blocks for introducing functional groups such as aryl groups or iodine into larger molecular structures (Hanamoto, Hakoshima & Egashira, 2004).

Stereoselective Thermal Reactions

Organotin compounds like tributyl(2-methoxyethynyl)stannane have been involved in stereoselective thermal reactions with aldehydes. These reactions are significant for the formation of specific stereochemical configurations in organic compounds. For example, (E)-1-Methoxymethoxybut-2-enyl(tributyl)stannane reacts with aldehydes to yield anti-4-hydroxy-3-methyl-cis-1,2-enol ethers. Such reactions are essential for synthesizing specific organic compounds with desired stereochemical properties (Pratt & Thomas, 1989).

Mechanism of Action

The precise mechanism of action for Tributyl(2-methoxyethynyl)stannane depends on the specific reaction it is involved in. Generally, it acts as a nucleophile due to the presence of the tin atom and the 2-methoxyethynyl group. Its reactivity allows it to participate in bond-forming processes, making it valuable in synthetic chemistry .

Safety and Hazards

  • Precautionary Measures : Handle with care, avoid inhalation, wear protective clothing, and follow proper disposal procedures. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

  • Biological applications : Investigating potential biological activities or medicinal uses .

properties

IUPAC Name

tributyl(2-methoxyethynyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H3O.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJYWUMTKCDPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of freshly distilled diethylamine (9.6 mL, 92 mmol, 3.9 equiv) in tetrahydrofuran (300 mL) at 0° C. was added n-butyllithium (2.5 M in hexanes, 32 mL, 80 mmol 3.4 equiv). After stirring for 10 min, 1,1-dimethoxy-2-chloro-acetaldehyde (4.0 mL, 26 mmol, 1.1 equiv) was added dropwise to the reaction mixture. The reaction was stirred for 2 hours at 0° C. Tributyltin chloride (6.2 mL, 24 mmol, 1.0 equiv) was then added to the reaction mixture. The reaction was warmed to 23° C. over 1 hour and stirred for 8 hours. The volatiles were removed in vacuo and the reaction mixture was re-suspended in hexane (30 mL) and filtered through a glass frit under an argon atmosphere. The solution was then re-concentrated by rotary evaporation and distilled by Kugelrohr to yield 6.4 g (78%) of 10 as a colorless oil.
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,1-dimethoxy-2-chloro-acetaldehyde
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Name
Yield
78%

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